2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or proteins. For example, it has been reported that this compound may inhibit the activity of DNA gyrase, which is an essential enzyme for bacterial DNA replication. Additionally, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been found to exhibit antitumor activity in several in vitro and in vivo studies. Furthermore, this compound has been found to exhibit anti-inflammatory and antiviral activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. Additionally, this compound has been found to exhibit low toxicity in animal studies, which makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Furthermore, the potential use of this compound in combination with other drugs needs to be explored to enhance its therapeutic efficacy. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models to determine its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-chloro-6-fluorobenzyl azide. This intermediate is then reacted with 4-methyl-3-pyridinylamine to form the desired product. The synthesis of this compound has been reported in several research papers, and the yield of the product has been found to be satisfactory.
Scientific Research Applications
2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities. Several research studies have reported the use of this compound as a potential drug candidate for the treatment of various diseases.
Properties
IUPAC Name |
2-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c1-21-14(13-7-2-3-8-18-13)19-20-15(21)22-9-10-11(16)5-4-6-12(10)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONIEHWHJPYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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